molecular formula C7H8N4O2 B1448860 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2044714-03-4

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1448860
M. Wt: 180.16 g/mol
InChI Key: AHDZSMBSHMQMHE-UHFFFAOYSA-N
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Description

The compound “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a derivative of pyrimidine, which is a basic aromatic ring containing two nitrogen atoms. It has an aminoethyl group (-NH2-CH2-CH2-) attached at the 1-position and a nitrile group (-C≡N) attached at the 5-position . The presence of the nitrile group suggests that this compound might have some reactivity towards nucleophiles.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the specified positions. The exact geometry would depend on the specific arrangement of these groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : Various studies have focused on the one-pot synthesis of derivatives of this compound. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15 showcases a simple and clean one-pot method, highlighting the compound's utility in facilitating efficient chemical syntheses (Ziarani et al., 2015).

  • Chemical Reactions and Derivatives : The compound's reactivity is explored in various contexts, such as its interaction with chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines and its conversion with alkylants to produce various amino substituted pyrimidines (Briel et al., 2002).

Applications in Material Science

Biological and Pharmacological Research

Advanced Synthesis Techniques

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity, which are not known for this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2,8H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZSMBSHMQMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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